tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate
Description
tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate (CAS: 2007909-24-0) is a spirocyclic compound with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol . It features a bicyclic structure comprising a cyclopropane ring fused to a pyrrolidine moiety. The (S)-configuration at the 5-position and the hydroxymethyl (-CH₂OH) substituent distinguish it from related derivatives. The tert-butoxycarbonyl (Boc) group at the 4-position serves as a protective group for the secondary amine, enhancing stability during synthetic processes . This compound is of interest in pharmaceutical research due to its conformational rigidity, which can improve binding specificity in drug candidates .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9(8-14)4-5-12(13)6-7-12/h9,14H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
BOROURRIAVDNJU-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC12CC2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC12CC2)CO |
Origin of Product |
United States |
Preparation Methods
Formation of the Azaspiro Core
- Cyclization Reaction: The spirocyclic core is commonly formed by intramolecular cyclization of a suitable aminoalkyl precursor bearing a cyclopropane moiety. This step often requires base or acid catalysis under controlled temperature to favor the formation of the azaspiro ring system.
- Stereochemical Control: The (S)-configuration at the 5-position is achieved either by using chiral starting materials or by employing chiral catalysts or auxiliaries during the cyclization step to induce enantioselectivity.
Introduction of the Hydroxymethyl Group
- The hydroxymethyl substituent (-CH₂OH) at the 5-position is introduced via selective functionalization of the spirocyclic intermediate.
- Common methods include:
- Hydroxymethylation: Reaction of the azaspiro intermediate with formaldehyde or paraformaldehyde under basic or acidic conditions to install the hydroxymethyl group.
- Reduction of Aldehyde Precursors: Oxidation of a methyl group to an aldehyde followed by reduction to the corresponding alcohol.
- Reaction conditions are optimized to maintain stereochemical integrity and avoid over-oxidation or side reactions.
Protection of the Secondary Amine
- The nitrogen atom in the azaspiro ring is protected by introducing the tert-butoxycarbonyl (Boc) group.
- This is typically achieved by treating the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate.
- The Boc group enhances the compound’s stability during subsequent synthetic steps and purification.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Base or acid catalyst, controlled temp. | Chiral catalysts may be used for (S)-selectivity |
| Hydroxymethylation | Formaldehyde, base or acid, mild temp. | Avoids racemization |
| Boc Protection | Di-tert-butyl dicarbonate, base, room temp. | Standard amine protection method |
- Flow Microreactor Systems: For large-scale synthesis, continuous flow microreactor technology is employed to improve reaction efficiency, scalability, and sustainability. This approach allows precise control over reaction parameters, leading to higher yields and purity.
- Purification: Chromatographic techniques, including chiral chromatography, are used to separate enantiomers and purify the final product to ≥97% purity.
The compound’s functional groups allow for further chemical modifications:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Conversion of hydroxymethyl to aldehyde or carboxylic acid |
| Reduction | Lithium aluminum hydride | Reduction to primary alcohols or amines |
| Substitution | Nucleophiles (amines, alcohols) | Replacement of tert-butyl ester group |
These reactions are useful for derivatization or further functionalization in medicinal chemistry research.
| Parameter | Details |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| Key Synthetic Steps | Cyclization, hydroxymethylation, Boc protection |
| Typical Catalysts/Reagents | Chiral catalysts, formaldehyde, Boc₂O |
| Purification Methods | Chromatography (including chiral) |
| Industrial Scale Techniques | Flow microreactor systems |
| Stereochemistry Control | Chiral auxiliaries or catalysts |
| Product Purity | ≥97% |
- Studies emphasize the importance of stereochemical control during cyclization to obtain the (S)-enantiomer with high enantiomeric excess.
- Optimization of hydroxymethylation conditions is critical to prevent side reactions and maintain stereochemical integrity.
- The Boc protection step is well-established and provides stability for downstream applications.
- Industrial synthesis benefits from continuous flow technology, which enhances reproducibility and scalability while reducing waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce primary alcohols.
Scientific Research Applications
tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The tert-butyl group can also influence the compound’s pharmacokinetic properties, such as its stability and solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic azaspiro compounds are widely explored in medicinal chemistry for their structural diversity and pharmacokinetic advantages. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Structural Analogues
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound enhances hydrophilicity compared to the carboxylic acid derivative, which may form less soluble salts .
Biological Activity
tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate, with the chemical formula CHNO and CAS number 2007909-24-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its role as an inhibitor of specific biological targets.
Research indicates that this compound may act as an inhibitor of MmpL3, a crucial protein involved in the lipid biosynthesis of Mycobacterium tuberculosis. Inhibition of MmpL3 disrupts the bacterium's cell wall integrity, leading to cell death.
In Vitro Studies
- Antimicrobial Activity :
- Cytotoxicity Assessment :
Structure-Activity Relationship (SAR)
The SAR studies revealed that specific modifications to the azaspiro framework could enhance biological activity while minimizing toxicity. For example:
- Substitutions at the 5-methyl position improved metabolic stability and reduced hERG channel inhibition, which is crucial for cardiovascular safety .
Case Study 1: Efficacy Against Tuberculosis
A murine model was utilized to assess the efficacy of this compound in treating acute tuberculosis infection. The results demonstrated that the compound significantly reduced bacterial load in infected tissues compared to controls.
Case Study 2: Safety Profile Evaluation
In a series of preclinical trials, the compound was evaluated for its safety profile across various dosages. The findings indicated no significant adverse effects on liver function or hematological parameters, supporting its potential as a therapeutic agent .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 227.31 g/mol |
| Purity | ≥97% |
| CAS Number | 2007909-24-0 |
| IC (Mtb) | Low nanomolar range |
| Cytotoxicity (HepG2) | Non-cytotoxic at therapeutic levels |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
